
2-(Cyclopentyloxy)aniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopentyloxy)aniline hydrochloride is a specialty product for proteomics research . Its molecular formula is C11H16ClNO and it has a molecular weight of 213.7 .
Molecular Structure Analysis
The molecular structure of 2-(Cyclopentyloxy)aniline hydrochloride is represented by the InChI code: 1S/C11H15NO.ClH/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9;/h3-4,7-9H,1-2,5-6,12H2;1H .Physical And Chemical Properties Analysis
2-(Cyclopentyloxy)aniline hydrochloride is a powder with a molecular weight of 213.71 .Aplicaciones Científicas De Investigación
Corrosion Inhibition :
- 2-(Cyclopentyloxy)aniline hydrochloride has been investigated for its potential as a corrosion inhibitor. A study demonstrated that certain aniline derivatives like 2-PTA exhibit significant corrosion inhibition properties for low carbon steel in hydrochloric acid solution. The mechanism involves the adsorption of the compound onto the metal surface, effectively protecting it against corrosive agents even at higher temperatures (Farsak, Keleş, & Keleş, 2015).
Organic Synthesis and Aniline Derivatives :
- Research into anilines, which are structurally similar to 2-(Cyclopentyloxy)aniline hydrochloride, has revealed their utility in organic synthesis. For instance, the radical arylation of anilines with arylhydrazines and dioxygen from air has been studied, showcasing a method to produce substituted aminobiphenyls, a class of compounds with significant chemical interest (Hofmann, Jasch, & Heinrich, 2014). Additionally, aniline derivatives have been explored for their roles in the synthesis of complex molecules like polyurethane cationomers, highlighting the versatility of aniline compounds in creating materials with unique properties like fluorescence (Buruianǎ et al., 2005).
Radiation Chemistry :
- Studies have been conducted on the interactions between hydroxyl radicals and anilines like 2,6-dichloroaniline in dilute aqueous solutions, pertinent to radiation chemistry. These interactions lead to radical formations and transformations significant in understanding the chemical behavior under irradiation, which may be parallelly relevant to 2-(Cyclopentyloxy)aniline hydrochloride (Homlok, Takács, & Wojnárovits, 2012).
Pharmaceutical Applications :
- Aniline derivatives are known for their potential in pharmaceutical applications. For example, studies have synthesized and characterized cyclopentenylacetanilides to expand the group of potential local anesthetics belonging to the arylamine group, indicating the medical relevance of aniline derivatives (Gataullin et al., 2010).
Environmental and Material Science :
- Research into the electrochemical copolymerization of anilines with other compounds like 2-aminodiphenylamine suggests applications in material science, particularly in developing conducting polymers with specific electrochemical characteristics, relevant to industries like electronics (Chen, Wen, & Gopalan, 2001).
Safety and Hazards
Propiedades
IUPAC Name |
2-cyclopentyloxyaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9;/h3-4,7-9H,1-2,5-6,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQKYGTWPGTRPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC=C2N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentyloxy)aniline hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-{[Methyl(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]methyl}-9-azabicyclo[6.2.0]decan-10-one](/img/structure/B2634387.png)
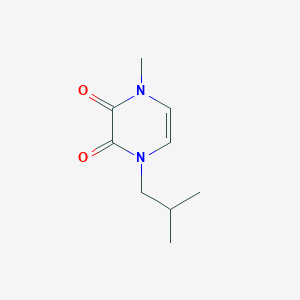
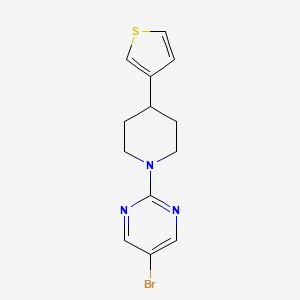
![4-Cyano-2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]furan-3-carboxylic acid](/img/structure/B2634396.png)
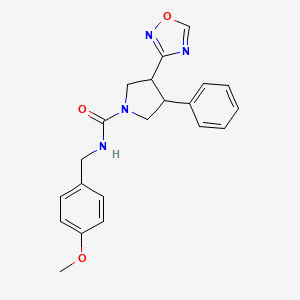

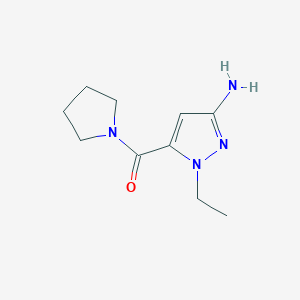
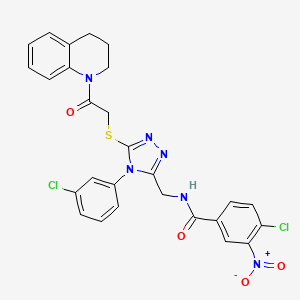

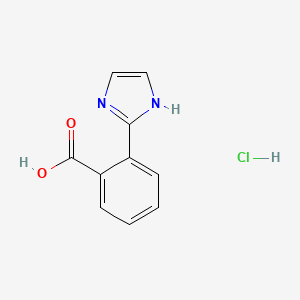
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(1-(6-(p-tolylamino)pyrimidin-4-yl)piperidin-4-yl)methanone](/img/structure/B2634405.png)
![2-(3-{[(4-cyclohexylphenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide](/img/structure/B2634406.png)

![3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2634408.png)